N-(1-Cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide
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Overview
Description
The description of an organic compound typically includes its molecular formula, structure, and functional groups. The compound’s IUPAC name can also provide insights into its structure .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic arrangement, functional groups, and molecular weight .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Factors such as reaction rates, energy changes, and the role of catalysts are often considered .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Chemical properties might include reactivity, acidity/basicity, and redox potential .Scientific Research Applications
Synthesis and Chemical Reactions
A significant area of research involving "N-(1-Cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide" and related compounds focuses on the synthesis of novel heterocyclic compounds and the exploration of their chemical reactions. Studies like those by Elgemeie et al. (1988) have developed methods for synthesizing pyridines and thieno[2,3-b]pyridine derivatives from arylmethylenecyanothioacetamide, showcasing the potential of cyanoacetamide derivatives in heterocyclic synthesis (Elgemeie, Elfahham, & Nabey, 1988).
Antimicrobial Evaluation
Research by Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents, demonstrating the versatility of cyanoacetamide derivatives in creating compounds with potential biological activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Cyclization Reactions
The work of Gomaa (2004) on the reaction of diarylamidines with cyclopropenone to form pyrrolidin-3-ones highlights another aspect of chemical transformations that can be explored using cyanoacetamide derivatives (Gomaa, 2004).
In Silico Biological Activity Analysis
Chigorina et al. (2019) reported the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides and performed an in silico analysis of their biological activity, showcasing the integration of computational tools in evaluating the potential applications of newly synthesized compounds (Chigorina, Bespalov, & Dotsenko, 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(1-cyano-2-methylcyclopentyl)-2-cyclopropyl-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-12-5-4-8-16(12,11-17)18-15(20)14(13-6-7-13)19-9-2-3-10-19/h12-14H,2-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAZMCJEQQEGFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C#N)NC(=O)C(C2CC2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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